2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid
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Overview
Description
2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid is a synthetic organic compound that belongs to the class of fluoropyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoropyridine-4-carboxylic acid.
Amination: The protected intermediate is then subjected to amination using an appropriate amine source to introduce the amino group at the desired position.
Deprotection: Finally, the protecting group is removed to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may bind to active sites of enzymes, thereby inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
- 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison:
- 2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a but-2-yn-1-yl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
- 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride lacks the fluorine atom and has different physicochemical properties.
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate is structurally different and used in different applications, such as the synthesis of biologically active natural products.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9FN2O2 |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-(but-2-ynylamino)-3-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9FN2O2/c1-2-3-5-12-9-8(11)7(10(14)15)4-6-13-9/h4,6H,5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
UAMSAWXXAAIQET-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=CC(=C1F)C(=O)O |
Origin of Product |
United States |
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